PCP Receptor Binding Affinity: Levoxadrol vs. Dexoxadrol Displacement Potency
In rat brain homogenate radioligand binding assays using 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) as the labeled ligand, dexoxadrol demonstrated substantially greater displacement potency than levoxadrol, establishing a clear stereospecificity for PCP receptor binding [1]. In solubilized and reconstituted receptor preparations from rat forebrain membranes, levoxadrol was ineffective at displacing specific [3H]TCP binding in both membrane and vesicle preparations, whereas dexoxadrol retained competitive displacement activity [2].
| Evidence Dimension | PCP receptor binding site displacement potency |
|---|---|
| Target Compound Data | Ineffective at displacing [3H]TCP binding (no displacement observed) |
| Comparator Or Baseline | Dexoxadrol: Potent displacement of bound TCP; order of potency = dexoxadrol >> levoxadrol |
| Quantified Difference | Qualitative: dexoxadrol active; levoxadrol inactive (no measurable displacement) |
| Conditions | Rat brain homogenates; [3H]TCP radioligand binding assay; also confirmed in solubilized/reconstituted vesicle preparations |
Why This Matters
Levoxadrol's lack of PCP receptor binding makes it essential for isolating sigma receptor-mediated effects without PCP/NMDA receptor confounds in mechanistic studies.
- [1] Jacobson AE, Harrison EA Jr, Mattson MV, et al. Enantiomeric and diastereomeric dioxadrols: behavioral, biochemical and chemical determination of the configuration necessary for phencyclidine-like properties. J Pharmacol Exp Ther. 1987;243(1):110-117. View Source
- [2] Haring R, Pellegrini-Giampietro DE, Zukin SR, Zukin RS, Scheideler MA. High efficiency reconstitution of a phencyclidine/MK-801 receptor binding site solubilized from rat forebrain membranes. Mol Pharmacol. 1991;40(5):666-673. PMID: 1658603. View Source
